molecular formula C13H17N B125849 1-pentyl-1H-indole CAS No. 59529-21-4

1-pentyl-1H-indole

Cat. No. B125849
CAS RN: 59529-21-4
M. Wt: 187.28 g/mol
InChI Key: QWLCOOAYMQWDPR-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indole is a chemical compound with the molecular formula C13H17N . It is a liquid at room temperature . The compound is used in the synthesis of various biologically active structures .


Molecular Structure Analysis

The molecular structure of 1-pentyl-1H-indole consists of a pentyl group attached to an indole group . The indole group is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .


Physical And Chemical Properties Analysis

1-Pentyl-1H-indole has a molecular weight of 187.28 . It is a liquid at room temperature . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.2±11.0 °C at 760 mmHg, and a flash point of 136.6±19.3 °C .

Scientific Research Applications

Medicinal Chemistry: Metal Complexes and Drug Design

1-Pentylindole forms the backbone of many biologically active compounds. Its structure allows for the formation of metal complexes that have shown promise in medicinal applications. These complexes can interact with various biological targets, leading to potential treatments for diseases .

Pharmacological Activities: Diverse Therapeutic Potential

The indole moiety is a common feature in many drugs and has a wide range of pharmacological activities. Derivatives of 1-pentylindole have been explored for their antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties. This makes them valuable candidates for the development of new therapeutic agents .

Synthetic Cannabinoid Research: Reference Compound

Due to its structural similarity to THC, the psychoactive component of cannabis, 1-pentylindole has been used as a reference compound in research studying the effects of cannabinoids. This research can help understand the pharmacological effects of cannabinoids on the body.

Cancer Treatment: Biological Activity Against Cancer Cells

Indole derivatives, including those based on 1-pentylindole, have been synthesized and studied for their activity against cancer cells. The indole ring’s presence in these compounds can contribute to their ability to treat various types of cancer .

Safety and Hazards

1-Pentyl-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Indoles, including 1-pentyl-1H-indole, are important precursors for the synthesis of biologically active molecules . The development of new synthesis methods and the study of their biological activity are potential future directions .

properties

IUPAC Name

1-pentylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLCOOAYMQWDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392628
Record name 1-pentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59529-21-4
Record name 1-pentylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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